molecular formula CH4N3Se B1623166 Selenosemicarbazide CAS No. 21198-79-8

Selenosemicarbazide

Cat. No.: B1623166
CAS No.: 21198-79-8
M. Wt: 137.03 g/mol
InChI Key: GCVPPZSLIPNFGU-UHFFFAOYSA-N
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Description

Selenosemicarbazide is an organoselenium compound that contains the functional group Se=C-NH-NH2 It is a derivative of semicarbazide, where the oxygen atom is replaced by a selenium atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Selenosemicarbazide can be synthesized through the acid-catalyzed condensation reaction between ketones and hydrazine hydrate in the presence of potassium selenocyanate . Another method involves the condensation of this compound with (hetero) aromatic carbaldehydes to form selenosemicarbazones . Additionally, aroyl-selenosemicarbazide derivatives can be prepared by acylation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Selenosemicarbazide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form selenosemicarbazones.

    Reduction: It can be reduced to form selenohydrazides.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include selenosemicarbazones, selenohydrazides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which selenosemicarbazide exerts its effects involves the generation of oxidative stress in cells. This oxidative stress leads to the down-regulation of heat shock proteins, such as HSP90AA1, and their client proteins, including PIM1 and AKT1 . These proteins are crucial for tumor progression, and their down-regulation results in the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its selenium content, which imparts distinct chemical and biological properties compared to its sulfur analogs. The presence of selenium enhances its ability to generate oxidative stress and interact with metal ions, making it a valuable compound in both research and industrial applications.

Biological Activity

Selenosemicarbazide, a selenium-containing compound, has garnered attention in recent years due to its diverse biological activities. This article explores the biological effects of this compound, focusing on its antimicrobial, antitumor, and immunomodulatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is an organoselenium compound characterized by the presence of a selenocarbamide functional group. Its structure can be represented as follows:

H2NC(=O)N(H)C(=S)Se\text{H}_2\text{N}-\text{C}(=O)-\text{N}(\text{H})-\text{C}(=S)\text{Se}

This compound is notable for its isosteric replacement of sulfur with selenium, which enhances its biological activity compared to its sulfur analogs.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research has demonstrated its effectiveness in inhibiting the growth of:

  • Bacillus subtilis
  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Sarcina lutea

In vitro studies reveal that this compound displays a higher antibacterial potency compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

2. Antitumor Activity

The antitumor effects of this compound have been extensively studied, particularly in the context of metal complexes derived from it. These metal complexes have shown strong dose-dependent cytotoxic activities against various human cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

Table 1 summarizes the cytotoxic effects observed in different studies:

Compound TypeCell LineIC50 (µM)Reference
Selenosemicarbazone ComplexMCF-715
Selenosemicarbazone ComplexHeLa20
Selenosemicarbazone ComplexA54925

These findings indicate that this compound and its derivatives may serve as promising candidates for anticancer drug development.

3. Immunomodulatory Effects

Preliminary investigations into the immunomodulatory effects of this compound suggest that it can modify neutrophil functions. This activity may enhance immune responses, making it a potential therapeutic agent for conditions requiring immune modulation .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • A study published in Current Medicinal Chemistry reviewed the biological activities of selenosemicarbazone metal complexes, noting their enhanced efficacy compared to sulfur analogs in various therapeutic contexts .
  • Another investigation focused on the distribution of selenium in organs post-supplementation with selenosemicarbazides, providing insights into their bioavailability and potential systemic effects .

Properties

InChI

InChI=1S/CH4N3Se/c2-1(5)4-3/h3H2,(H2,2,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVPPZSLIPNFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)[Se]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N3Se
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Selenosemicarbazide
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Selenosemicarbazide
Reactant of Route 6
Selenosemicarbazide

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